(S)-Benzyl (3-methyl-1-oxo-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butan-2-yl)carbamate (S)-Benzyl (3-methyl-1-oxo-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2724208-47-1
VCID: VC11675816
InChI: InChI=1S/C25H33BN2O5/c1-17(2)21(28-23(30)31-16-18-11-8-7-9-12-18)22(29)27-20-14-10-13-19(15-20)26-32-24(3,4)25(5,6)33-26/h7-15,17,21H,16H2,1-6H3,(H,27,29)(H,28,30)/t21-/m0/s1
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C25H33BN2O5
Molecular Weight: 452.4 g/mol

(S)-Benzyl (3-methyl-1-oxo-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butan-2-yl)carbamate

CAS No.: 2724208-47-1

Cat. No.: VC11675816

Molecular Formula: C25H33BN2O5

Molecular Weight: 452.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl (3-methyl-1-oxo-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butan-2-yl)carbamate - 2724208-47-1

Specification

CAS No. 2724208-47-1
Molecular Formula C25H33BN2O5
Molecular Weight 452.4 g/mol
IUPAC Name benzyl N-[(2S)-3-methyl-1-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butan-2-yl]carbamate
Standard InChI InChI=1S/C25H33BN2O5/c1-17(2)21(28-23(30)31-16-18-11-8-7-9-12-18)22(29)27-20-14-10-13-19(15-20)26-32-24(3,4)25(5,6)33-26/h7-15,17,21H,16H2,1-6H3,(H,27,29)(H,28,30)/t21-/m0/s1
Standard InChI Key PGLQEGSRFCVRHU-NRFANRHFSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3

Introduction

Structural and Stereochemical Analysis

The compound features a benzyl carbamate group linked to a boron-containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring via a substituted butanamide backbone. Key structural elements include:

  • Chiral Center: The (S)-configuration at the C-2 position of the butan-2-yl group dictates its stereochemical identity, influencing its interactions with biological targets .

  • Boronic Ester: The 1,3,2-dioxaborolane ring enhances stability under physiological conditions while enabling participation in Suzuki-Miyaura cross-coupling reactions .

  • Carbamate Linkage: The benzyl carbamate moiety provides hydrolytic stability compared to esters, making it suitable for prodrug strategies .

The amide resonance within the carbamate group (ΔG ≈ 3–4 kcal/mol lower than typical amides) contributes to conformational rigidity, as demonstrated by rotational barrier studies .

Synthesis and Optimization

While the exact synthesis route for this compound is proprietary, general methodologies for analogous carbamates involve:

Carbamate Formation

Carbamates are typically synthesized via alkoxycarbonylation of amines using mixed carbonates. For example:

  • Mixed Carbonate Preparation: Reacting di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC) with benzyl alcohol generates reactive intermediates .

  • Amine Coupling: The boron-containing amine (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) reacts with the mixed carbonate under basic conditions (e.g., triethylamine) to form the carbamate bond .

Example Reaction Conditions

ReagentTemperature (°C)Time (h)Yield (%)
DSC + Benzyl alcohol251285–90
DPC + Benzyl alcohol1101099

Data adapted from carbamate synthesis protocols .

Boron Incorporation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring is introduced via palladium-catalyzed borylation or direct substitution reactions. Recent advances employ PdCl<sub>2</sub> catalysts under CO atmosphere for efficient boron integration .

Physicochemical Properties

Key properties from safety data sheets and experimental studies include:

PropertyValue/Description
Molecular FormulaC<sub>25</sub>H<sub>33</sub>BN<sub>2</sub>O<sub>5</sub>
Molecular Weight452.35 g/mol
Physical StateSolid
Melting PointNot reported
SolubilityLimited aqueous solubility; soluble in DMSO, DMF
StabilityHydrolytically stable at pH 4–8
Hazard ClassificationSkin irritation (Category 2), Eye irritation (Category 2A)

Pharmacological and Material Applications

Drug Development

  • Protease Inhibitors: The boronic ester moiety enables covalent binding to serine proteases, mimicking tetrahedral transition states .

  • Anticancer Agents: Boron-containing compounds are explored for boron neutron capture therapy (BNCT), leveraging <sup>10</sup>B nuclei for tumor-selective radiation .

Enantioselective Materials

Electrospun membranes incorporating carbamate derivatives exhibit chiral resolution capabilities. For instance, cellulose benzyl carbamates achieve enantiomeric excess (ee) >90% for 1,1′-bi-2-naphthol via liquid-liquid permeation . Molecular docking simulations (ΔΔG ≈ 0.05–0.20 kcal/mol) correlate with experimental enantioselectivity .

Future Directions

  • Targeted Drug Delivery: Functionalization with PEG chains could enhance bioavailability for CNS applications .

  • Hybrid Materials: Incorporation into metal-organic frameworks (MOFs) may exploit boron’s Lewis acidity for gas storage or catalysis.

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